(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1047651-79-5
Cat. No.: VC3782890
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047651-79-5 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |
| Standard InChI Key | JGQMSOHBYCXLNS-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Properties
Basic Information
(3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral organic compound with the CAS number 1047651-79-5 . It has several synonyms including trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and (±)-trans-4-(2-chloro-phenyl)-pyrrolidine-3-carboxylic acid . The compound features a specific stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring, as indicated by the (3S,4R) designation.
Physical and Chemical Properties
The compound possesses the following characteristics:
Structural Characteristics
This compound consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a 2-chlorophenyl group at the 4-position. The stereochemistry is defined as (3S,4R), indicating an S-configuration at carbon-3 and R-configuration at carbon-4 of the pyrrolidine ring. This specific stereochemical arrangement is crucial for its biological activity and applications in pharmaceutical research.
Synthesis and Preparation
Stereoselectivity Control
Achieving the specific (3S,4R) stereochemistry requires careful control of reaction conditions. Based on patent information for related compounds, asymmetric hydrogenation methods can be employed under moderate conditions to achieve high yields and high enantiomeric purity . These methods may involve:
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Use of chiral catalysts or starting materials
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Control of reaction temperature and pressure
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Selection of appropriate solvents and additives
For similar pyrrolidine-3-carboxylic acid derivatives, asymmetric hydrogenation using ruthenium-based catalysts in the presence of triethylamine and methanol as a solvent has been reported to provide high stereoselectivity .
Purification Methods
After synthesis, purification typically involves:
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Separation from catalysts through pH adjustment and organic extraction
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Precipitation from aqueous solutions at the isoelectric point
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Crystallization to improve enantiomeric purity
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Potential chromatographic methods for final purification
For related compounds, the enantiomeric purity achieved directly from synthesis can be very high (>99.9% ee), sometimes eliminating the need for extensive purification .
Applications and Research Significance
Pharmaceutical Development
(3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature is essential for interacting with biological targets such as receptors and enzymes, which often exhibit stereoselectivity.
Related compounds in the same structural class have been utilized in the development of pharmaceuticals for central nervous system disorders, as referenced in biomedical literature . The specific stereochemistry is critical for achieving desired therapeutic effects while minimizing side effects.
Analytical Chemistry Applications
In the field of analytical chemistry, this compound serves as a reference standard for method validation and calibration. Its well-defined stereochemistry makes it valuable for:
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Developing and validating chiral separation methods
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Calibrating instruments for stereochemical analysis
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Quality control in pharmaceutical manufacturing
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Ensuring accuracy in drug testing procedures
The compound's known stereochemical configuration allows for precise calibration of analytical techniques used in both research and industry settings.
Biochemical Research Applications
In biochemical studies, (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is valuable for investigating:
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Receptor-ligand interactions
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Enzyme inhibition mechanisms
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Structure-activity relationships
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Stereoselective biological processes
These investigations help researchers understand drug mechanisms and identify potential therapeutic targets. The compound's specific stereochemistry allows for precise study of how spatial arrangement affects biological activity.
Structure-Activity Relationships
Comparison with Related Compounds
Other compounds in this structural class, such as (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, share similar core features but differ in the substituent on the phenyl ring. These structural variations can significantly affect:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume